![molecular formula C13H18OTe B14423601 [(2-Methoxycyclohexyl)tellanyl]benzene CAS No. 82486-24-6](/img/structure/B14423601.png)
[(2-Methoxycyclohexyl)tellanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methoxycyclohexyl)tellanyl]benzene is an organotellurium compound that features a benzene ring substituted with a tellanyl group attached to a 2-methoxycyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxycyclohexyl)tellanyl]benzene typically involves the reaction of 2-methoxycyclohexyl lithium with tellurium tetrachloride, followed by the introduction of a benzene ring through a coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methoxycyclohexyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellanyl group to tellurium hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Formation of tellurium dioxide (TeO₂) and other oxides.
Reduction: Formation of tellurium hydrides (R-TeH).
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[(2-Methoxycyclohexyl)tellanyl]benzene has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of [(2-Methoxycyclohexyl)tellanyl]benzene involves its interaction with molecular targets through the tellanyl group. The tellanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can form coordination complexes with metal ions, affecting various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
[(2-Methoxycyclohexyl)selenyl]benzene: Similar structure with selenium instead of tellurium.
[(2-Methoxycyclohexyl)sulfanyl]benzene: Similar structure with sulfur instead of tellurium.
[(2-Methoxycyclohexyl)stannyl]benzene: Similar structure with tin instead of tellurium.
Uniqueness
[(2-Methoxycyclohexyl)tellanyl]benzene is unique due to the presence of tellurium, which imparts distinct chemical properties such as higher atomic weight and different redox behavior compared to sulfur, selenium, and tin analogs. These properties make it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
82486-24-6 |
|---|---|
Fórmula molecular |
C13H18OTe |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
(2-methoxycyclohexyl)tellanylbenzene |
InChI |
InChI=1S/C13H18OTe/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3 |
Clave InChI |
QVURWDOMADVZJM-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCCC1[Te]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
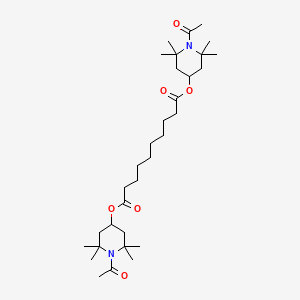

![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
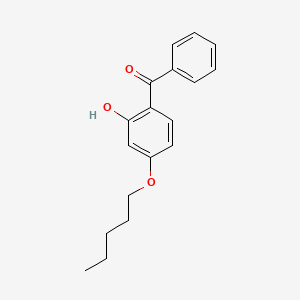
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
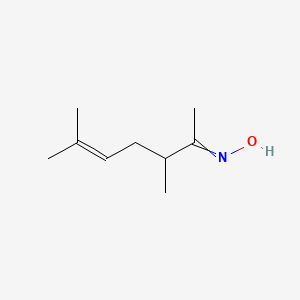
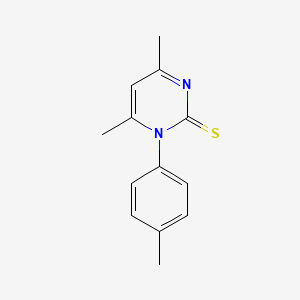
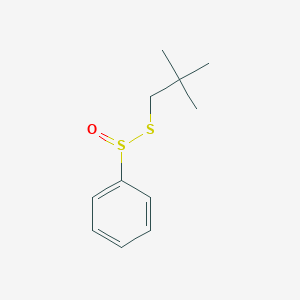

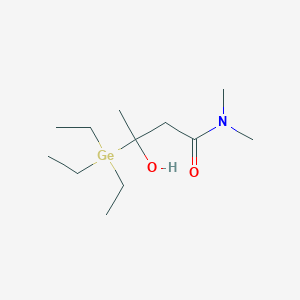

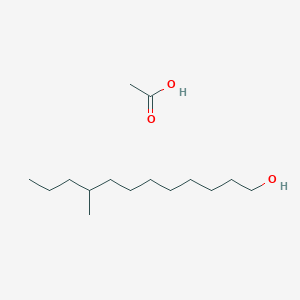
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
